1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde
Description
1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde is a brominated and trifluoromethyl-substituted naphthaldehyde derivative. Its molecular structure combines a naphthalene backbone with a bromine atom at position 1, a trifluoromethyl (-CF₃) group at position 7, and an aldehyde (-CHO) functional group at position 2. This compound is utilized in organic synthesis, particularly in the preparation of Hoveyda-Grubbs metathesis catalysts and as a precursor for bioactive molecules like (-)-cercosporamide derivatives . The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity and stability in cross-coupling and condensation reactions.
Properties
CAS No. |
2102411-81-2 |
|---|---|
Molecular Formula |
C12H6BrF3O |
Molecular Weight |
303.07 g/mol |
IUPAC Name |
1-bromo-7-(trifluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H6BrF3O/c13-11-8(6-17)2-1-7-3-4-9(5-10(7)11)12(14,15)16/h1-6H |
InChI Key |
WAITWZKADXJEEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2Br)C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde typically involves the bromination of 7-(trifluoromethyl)-2-naphthaldehyde. The bromination reaction can be carried out using bromine (Br2) in a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction is usually performed at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation Reactions: The major product is 1-Bromo-7-(trifluoromethyl)-2-naphthoic acid.
Reduction Reactions: The major product is 1-Bromo-7-(trifluoromethyl)-2-naphthylmethanol.
Scientific Research Applications
1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde involves its interaction with various molecular targets. The bromine atom and trifluoromethyl group can participate in electrophilic aromatic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
1-Bromo-2-naphthaldehyde
- Structural Differences : Lacks the trifluoromethyl group at position 5.
- Reactivity : Used in synthesizing Hoveyda-Grubbs catalysts and PPARγ modulators. The absence of the -CF₃ group reduces electron-withdrawing effects, making it less polar than the trifluoromethyl analog .
- Applications : Primarily serves as a ligand precursor in olefin metathesis .
2-Naphthaldehyde (Unsubstituted)
- Structural Differences: No bromine or trifluoromethyl substituents.
- Reactivity: Participates in electrochemical domino reactions to form isoxazoles, tolerating diverse functional groups (e.g., bromo, trifluoromethyl). However, unsubstituted 2-naphthaldehyde shows lower steric hindrance, enabling higher yields in multi-component reactions (e.g., 81% yield in product 3ap) .
7-Trifluoromethyl-2-naphthaldehyde Derivatives
- Structural Analogs : Include compounds like 7-(trifluoromethyl)-2-naphthaldehyde but lack bromine at position 1.
- Reactivity : The -CF₃ group enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions. For example, trifluoromethyl-substituted aldehydes show moderate yields (58–83%) in photocatalytic reductions compared to halogenated analogs .
- Stereoselectivity : In condensation reactions with fluorinated sulfones, trifluoromethyl groups influence Z/E selectivity. For instance, MgBr₂·OEt₂-mediated reactions favor Z-isomers due to coordination effects .
Brominated Naphthalene Derivatives
- Examples : 1-Bromonaphthalene, 1-Bromo-2,7-dimethylnaphthalene.
- Physical Properties: Compound Boiling Point (°C) Solubility 1-Bromonaphthalene 281 Miscible in alcohols, benzene 1-Bromo-2,7-dimethylnaphthalene Not reported Likely similar to bromonaphthalenes 1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde Not reported Polar solvents (DMF, THF) preferred
- Reactivity: Bromine at position 1 directs electrophilic substitutions to position 4 or 6. The aldehyde group in the target compound adds a reactive site absent in non-aldehyde bromonaphthalenes, enabling further functionalization .
Trifluoromethyl-Substituted Aromatic Aldehydes
- Examples : 4-CF₃-benzaldehyde, 2-naphthaldehyde derivatives.
- Photocatalytic Reduction : 4-CF₃-benzaldehyde forms diols in 58% yield under TiO₂ photocatalysis, comparable to the target compound’s expected behavior .
- Electronic Effects : The -CF₃ group stabilizes intermediates in condensation reactions, as seen in Z-selective olefinations with fluorinated sulfones .
Key Research Findings
Reactivity Trends
- Electron-Withdrawing Effects : The -CF₃ group reduces electron density at the aldehyde, slowing nucleophilic attacks compared to methyl-substituted analogs (e.g., 4-Me-benzaldehyde) .
- Steric Hindrance : Bulkier substituents (e.g., bromine at position 1) lower yields in multi-component reactions. For instance, trifluoromethyl-substituted aldehydes show 5–10% lower yields than unsubstituted 2-naphthaldehyde .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
